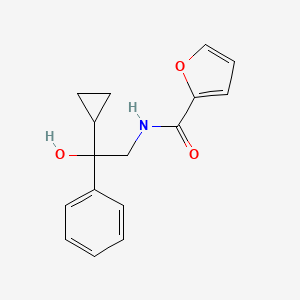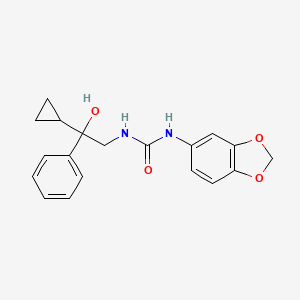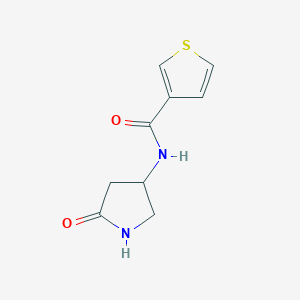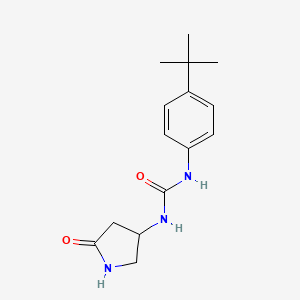
N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide” is a compound that contains a chroman-4-one framework, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles . This framework acts as a major building block in a large class of medicinal compounds .
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .Chemical Reactions Analysis
The compound has been discovered to block male gamete formation in the malaria parasite life cycle and subsequent transmission of the parasite to the mosquito with nanomolar activity .Wissenschaftliche Forschungsanwendungen
N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide has been studied for its potential biomedical applications. It has been found to possess antioxidant, anti-inflammatory, and antiviral properties. It has also been shown to modulate the expression of certain genes, which may lead to its potential use as a therapeutic agent. For example, this compound has been found to inhibit the expression of the pro-inflammatory cytokines interleukin-1β and tumor necrosis factor-α in macrophages. In addition, this compound has been shown to inhibit the replication of several viruses such as herpes simplex virus type 1, human immunodeficiency virus type 1, and respiratory syncytial virus.
Wirkmechanismus
The exact mechanism of action of N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide is not fully understood. However, it is believed to act by modulating the expression of certain genes. For example, this compound has been found to inhibit the expression of the pro-inflammatory cytokines interleukin-1β and tumor necrosis factor-α in macrophages. In addition, this compound has been shown to inhibit the replication of several viruses such as herpes simplex virus type 1, human immunodeficiency virus type 1, and respiratory syncytial virus.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and antiviral properties. In addition, this compound has been shown to modulate the expression of certain genes, which may lead to its potential use as a therapeutic agent. For example, this compound has been found to inhibit the expression of the pro-inflammatory cytokines interleukin-1β and tumor necrosis factor-α in macrophages. In addition, this compound has been shown to inhibit the replication of several viruses such as herpes simplex virus type 1, human immunodeficiency virus type 1, and respiratory syncytial virus.
Vorteile Und Einschränkungen Für Laborexperimente
N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in solution. In addition, it is non-toxic and has been found to possess several biological activities such as antioxidant, anti-inflammatory, and antiviral properties. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in organic solvents and its solubility in water is limited. In addition, it is not very stable in acidic or basic conditions.
Zukünftige Richtungen
There are several potential future directions for the use of N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide in biomedical research. One potential direction is the development of new therapeutic agents based on this compound. Another potential direction is the development of new diagnostic tools based on this compound. In addition, this compound could be used to develop new vaccines or treatments for viral infections. Finally, this compound could be used to study the molecular mechanisms of various diseases, such as cancer and autoimmune disorders.
Synthesemethoden
N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide can be synthesized by a variety of methods. The most common method involves the reaction of 4-hydroxychroman-4-ylmethyl sulfone and ethyl cyanoacetate in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields this compound as the main product. Other methods of synthesis include the reaction of 4-hydroxychroman-4-ylmethyl sulfone with ethyl cyanoacetate in the presence of a base such as sodium ethoxide or potassium tert-butoxide.
Eigenschaften
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-13(9-14-19(16,17)10-5-6-10)7-8-18-12-4-2-1-3-11(12)13/h1-4,10,14-15H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPLRCFQCPJGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide](/img/structure/B6503615.png)
![5-methyl-N-(4-{[2-(pyridin-4-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6503640.png)
![5-methyl-N-[4-({[2-(trifluoromethoxy)phenyl]methyl}carbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6503648.png)
![1-(5-chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B6503655.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6503660.png)



![2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]acetamide](/img/structure/B6503690.png)
![4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide](/img/structure/B6503706.png)
![N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6503708.png)


![1-[(4-chlorophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea](/img/structure/B6503737.png)